CID 67008544
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Overview
Description
4-Nitrophenylacetic Acid Sodium Salt is a chemical compound with the molecular formula C8H6NNaO4 and a molecular weight of 203.13 g/mol . It is typically found as a yellow crystalline solid and is soluble in water but has limited solubility in organic solvents . This compound is used in various organic synthesis processes and has applications in the production of dyes, pigments, and pesticides .
Preparation Methods
4-Nitrophenylacetic Acid Sodium Salt is commonly synthesized by reacting 4-Nitrophenylacetic Acid with sodium hydroxide . The reaction typically involves dissolving 4-Nitrophenylacetic Acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to yield the sodium salt as a crystalline solid .
Industrial Production Methods
Batch Process: In industrial settings, the batch process is often used, where the reaction is carried out in large reactors with controlled temperature and pH conditions.
Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.
Chemical Reactions Analysis
4-Nitrophenylacetic Acid Sodium Salt undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst, sodium borohydride, mild temperatures.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or water, moderate temperatures.
Major Products
Oxidation: 4-Nitrobenzaldehyde
Reduction: 4-Aminophenylacetic Acid
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenylacetic Acid Sodium Salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitrophenylacetic Acid Sodium Salt involves its interaction with specific molecular targets, such as enzymes. For example, it can act as a substrate for enzymes like penicillin G acylase, where it undergoes hydrolysis to form 4-Nitrophenylacetic Acid and sodium ions . The nitro group in the compound can also participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
4-Nitrophenylacetic Acid Sodium Salt can be compared with similar compounds such as 4-Nitrophenylacetic Acid and 4-Nitrobenzaldehyde :
4-Nitrophenylacetic Acid: Similar in structure but lacks the sodium ion.
4-Nitrobenzaldehyde: Formed by the oxidation of 4-Nitrophenylacetic Acid Sodium Salt.
Uniqueness
Properties
Molecular Formula |
C8H7NNaO4 |
---|---|
Molecular Weight |
204.13 g/mol |
InChI |
InChI=1S/C8H7NO4.Na/c10-8(11)5-6-1-3-7(4-2-6)9(12)13;/h1-4H,5H2,(H,10,11); |
InChI Key |
SPALVBRBYCHVCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)[N+](=O)[O-].[Na] |
Origin of Product |
United States |
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